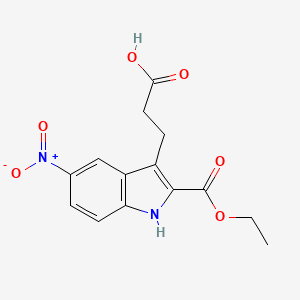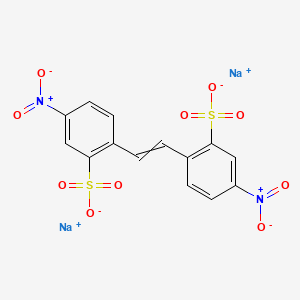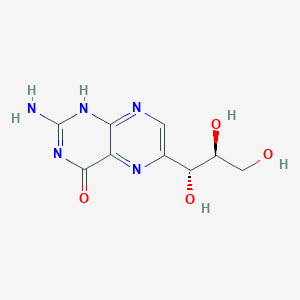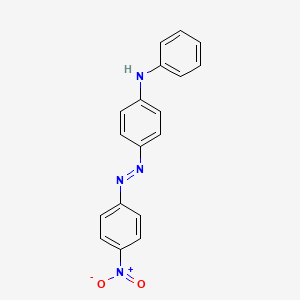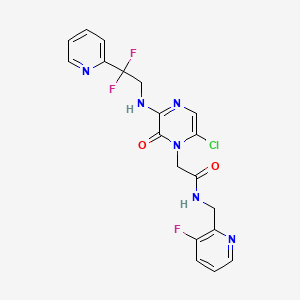
Thrombin Inhibitor 2
Descripción general
Descripción
DPOC-4088 es un inhibidor directo de la trombina de acción oral, potente, de unión rápida y reversible. Se está desarrollando como un tratamiento oral diario para la prevención primaria de la tromboembolia venosa. DPOC-4088 inhibe la coagulación del plasma desencadenada a través de la vía intrínseca o extrínseca e interfiere eficazmente con la coagulación de la sangre completa .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de DPOC-4088 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes en condiciones controladas. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción son propiedad y no se divulgan públicamente en la literatura disponible .
Métodos de Producción Industrial
Los métodos de producción industrial para DPOC-4088 están diseñados para garantizar un alto rendimiento y pureza. Estos métodos generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación. Los métodos exactos de producción industrial son propiedad y no se divulgan públicamente .
Análisis De Reacciones Químicas
Tipos de Reacciones
DPOC-4088 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de DPOC-4088 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones, como la temperatura y la presión, se optimizan para lograr los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de DPOC-4088 dependen del tipo de reacción y los reactivos utilizados. Estos productos suelen ser intermediarios o derivados que conservan la estructura principal de DPOC-4088 .
Aplicaciones Científicas De Investigación
DPOC-4088 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la inhibición directa de la trombina y sus efectos sobre la coagulación de la sangre.
Biología: Se investiga por su papel en la modulación de la actividad de la trombina y su impacto en varios procesos biológicos.
Medicina: Se está desarrollando como un agente terapéutico para la prevención de la tromboembolia venosa y otros trastornos trombóticos.
Industria: Utilizado en el desarrollo de terapias anticoagulantes y productos farmacéuticos relacionados
Mecanismo De Acción
DPOC-4088 ejerce sus efectos inhibiendo directamente la trombina, una enzima clave en la cascada de coagulación sanguínea. Al unirse a la trombina, DPOC-4088 evita la conversión de fibrinógeno a fibrina, lo que inhibe la formación de coágulos. Este mecanismo implica la interacción con objetivos moleculares específicos y vías involucradas en la coagulación .
Comparación Con Compuestos Similares
Compuestos Similares
Dabigatrán: Otro inhibidor directo de la trombina utilizado como anticoagulante.
Argatroban: Un inhibidor directo de la trombina de molécula pequeña utilizado en el tratamiento de la trombocitopenia inducida por heparina.
Bivalirudina: Un péptido sintético que actúa como un inhibidor directo de la trombina utilizado en terapia anticoagulante
Singularidad de DPOC-4088
DPOC-4088 es único debido a su potente, rápida unión e inhibición reversible de la trombina. Se está desarrollando como un tratamiento oral diario, ofreciendo una alternativa conveniente a otros anticoagulantes que pueden requerir una dosificación más frecuente o administración intravenosa .
Propiedades
IUPAC Name |
2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHXZYXWMKUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312904-62-4 | |
| Record name | DPOC-4088 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPOC-4088 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)

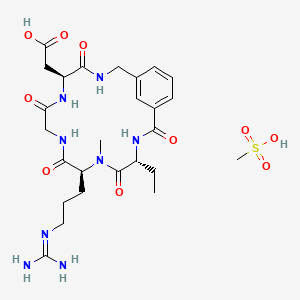
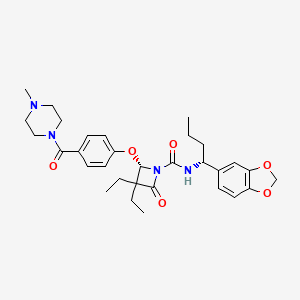


![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
